molecular formula C17H16N2O4S B2760229 N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 556787-89-4

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2760229
CAS RN: 556787-89-4
M. Wt: 344.39
InChI Key: XKVVRXKXJHTXHI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as DTBA, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of benzothiazole derivatives and has a molecular formula of C18H15N2O3S.

Scientific Research Applications

Synthesis Methods

The development of novel compounds often involves the synthesis of derivatives with specific structural features. For example, the preparation of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives was achieved through carbodiimide condensation catalysis, showcasing a method for creating compounds with potential biological activities (Yu et al., 2014).

Antimicrobial and Antitumor Activities

A significant area of research involves evaluating the antimicrobial and antitumor potential of chemical compounds. For instance, some N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were investigated for their antimicrobial activities against various pathogens, indicating a more effective action against fungi than bacteria (Mokhtari & Pourabdollah, 2013). Additionally, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity, with some showing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Material Applications

Research also extends to the applications of such compounds in materials science, such as in corrosion inhibition. The study on the corrosion resistance of mild steel by trace amounts of 2-phenyl-benzothiazole derivatives demonstrated significant inhibition efficiency, contributing to the development of more durable materials (Salarvand et al., 2017).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-7-8-12(2)14(9-11)18-16(20)10-19-17(21)13-5-3-4-6-15(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVVRXKXJHTXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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